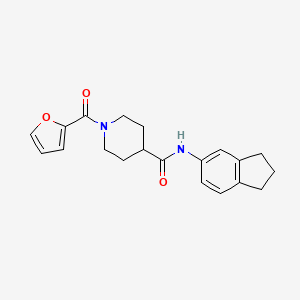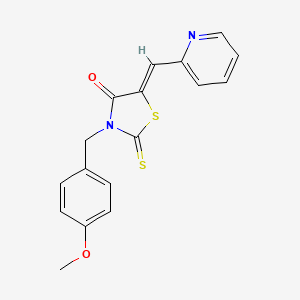
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can improve cognitive function. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide is its versatility in various lab experiments. It can be used in a wide range of assays such as enzyme inhibition assays, receptor binding assays, and cell viability assays. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the elucidation of its mechanism of action and molecular targets. Additionally, the use of this compound in the synthesis of novel materials with unique properties is another potential area of research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics and materials with unique properties.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The synthesis starts with the reaction of 2,3-dihydro-1H-inden-5-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperidine-4-carboxylic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been utilized in the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYBWWZAGHOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5439061.png)

![N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5439070.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5439096.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5439102.png)

![4-methyl-3-(4-nitrophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5439120.png)
![5-{[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5439127.png)
![[1'-(4-chloro-2-methoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5439132.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5439138.png)